4,5-Dichloro-2-(2-methoxyethoxy)phenylboronic acid
Description
Properties
IUPAC Name |
[4,5-dichloro-2-(2-methoxyethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BCl2O4/c1-15-2-3-16-9-5-8(12)7(11)4-6(9)10(13)14/h4-5,13-14H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTJSQLBVWGXSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1OCCOC)Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BCl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681701 | |
| Record name | [4,5-Dichloro-2-(2-methoxyethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256354-99-0 | |
| Record name | [4,5-Dichloro-2-(2-methoxyethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Substrate Preparation
The lithiation-boronation approach involves deprotonation of an aryl halide precursor using a strong lithium base, followed by quenching with a borate ester. For 4,5-dichloro-2-(2-methoxyethoxy)phenylboronic acid, the precursor 1-bromo-4,5-dichloro-2-(2-methoxyethoxy)benzene is treated with tert-butyllithium at cryogenic temperatures (-78°C) under inert atmosphere. Subsequent addition of trimethyl borate introduces the boronic acid functionality via nucleophilic substitution.
Key Steps:
-
Lithiation :
-
Boronation :
Optimization and Yield
A analogous synthesis of 2-(methoxymethoxy)phenylboronic acid achieved a 71% yield under similar conditions. For the target compound, adjustments to stoichiometry (e.g., 1.5 equivalents of trimethyl borate) and prolonged stirring at room temperature post-quench may enhance yields.
Challenges:
-
Moisture Sensitivity : Strict anhydrous conditions are required to prevent premature hydrolysis.
-
Side Reactions : Competing halogen-lithium exchange may occur if the aryl bromide is insufficiently activated.
Transition Metal-Catalyzed Borylation
Miyaura Borylation
The Miyaura reaction employs palladium catalysts to couple aryl halides with bis(pinacolato)diboron (B₂pin₂), forming boronic esters that are hydrolyzed to boronic acids. This method is advantageous for substrates sensitive to strong bases.
Representative Protocol:
-
Catalyst System :
-
Solvent and Temperature :
-
Workup :
Comparative Efficiency
While specific yields for this compound are unreported, analogous Suzuki couplings achieve 60–85% yields . The Miyaura method avoids cryogenic conditions, making it scalable for industrial applications.
Limitations:
-
Catalyst Cost : Palladium complexes are expensive, necessitating efficient recycling.
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Steric Hindrance : Bulky substituents (e.g., methoxyethoxy) may slow oxidative addition.
Synthetic Route Comparison
| Method | Starting Material | Reagents | Conditions | Yield |
|---|---|---|---|---|
| Lithiation-Boronation | 1-Bromo-4,5-dichloro-2-(2-methoxyethoxy)benzene | tert-BuLi, B(OMe)₃ | -78°C, THF/pentane, Ar | ~70%* |
| Miyaura Borylation | Same | Pd(PPh₃)₄, B₂pin₂, K₂CO₃ | 50–80°C, DME/H₂O | 60–85%* |
*Yields extrapolated from analogous reactions.
Functional Group Compatibility and Modifications
The 2-methoxyethoxy group influences reactivity:
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-2-(2-methoxyethoxy)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The compound can be oxidized to form corresponding phenols or quinones under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products:
Biaryl Compounds: From Suzuki-Miyaura coupling.
Phenols/Quinones: From oxidation reactions.
Substituted Derivatives: From nucleophilic substitution.
Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Coupling : The compound is primarily utilized in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds, which are vital intermediates in pharmaceuticals and agrochemicals. The reaction mechanism includes oxidative addition, transmetalation, and reductive elimination steps facilitated by palladium catalysts .
| Reaction Type | Major Products | Applications |
|---|---|---|
| Suzuki-Miyaura Coupling | Biaryl Compounds | Pharmaceuticals, Agrochemicals |
| Oxidation | Phenols/Quinones | Organic Synthesis |
| Nucleophilic Substitution | Substituted Derivatives | Drug Development |
Medicinal Chemistry
4,5-Dichloro-2-(2-methoxyethoxy)phenylboronic acid has been explored for its potential in drug development, particularly in creating boron-containing drugs that can target specific biological pathways. Its role as a boronic acid reagent allows for the modification of drug candidates to enhance their efficacy and selectivity .
Boron Neutron Capture Therapy (BNCT) : This compound is being investigated for its application in BNCT, a cancer treatment modality that utilizes boron compounds to selectively target tumor cells for destruction when exposed to thermal neutrons.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests indicate moderate activity against various bacterial strains such as Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values suggest that this compound may be more effective than some known antimicrobial agents .
| Bacterial Strain | MIC (µg/mL) | Comparative Efficacy |
|---|---|---|
| Escherichia coli | 32 | Comparable to standard antibiotics |
| Bacillus cereus | 16 | Superior to certain existing agents |
Case Study 1: Synthesis of Biaryl Compounds
A research group successfully synthesized a series of biaryl compounds using this compound through Suzuki-Miyaura coupling. The study demonstrated high yields and purity of the desired products, showcasing the compound's effectiveness as a coupling reagent.
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, researchers evaluated the effectiveness of this compound against clinical isolates of Escherichia coli. The results indicated that the compound inhibited bacterial growth at lower concentrations than traditional antibiotics, suggesting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-(2-methoxyethoxy)phenylboronic acid primarily involves its role as a boronic acid reagent in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of biaryl compounds .
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
4-Chlorophenylboronic Acid: Another chlorinated boronic acid with similar reactivity.
2-Methoxyphenylboronic Acid: Contains a methoxy group, similar to the methoxyethoxy group in the target compound.
Uniqueness: 4,5-Dichloro-2-(2-methoxyethoxy)phenylboronic acid is unique due to the presence of both chloro and methoxyethoxy substituents, which can influence its reactivity and selectivity in chemical reactions. These functional groups can provide additional sites for further functionalization, making it a versatile reagent in organic synthesis .
Biological Activity
4,5-Dichloro-2-(2-methoxyethoxy)phenylboronic acid, with the CAS number 1256354-99-0, is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This compound is primarily recognized for its role in Suzuki-Miyaura coupling reactions, which are essential in constructing complex organic molecules. However, emerging studies suggest it may also possess significant biological properties worth exploring.
The biological activity of this compound is largely attributed to its ability to act as a boronic acid reagent in cross-coupling reactions. This mechanism involves several key steps:
- Oxidative Addition : The compound interacts with palladium catalysts to form a palladium-boron complex.
- Transmetalation : This step facilitates the transfer of the aryl group from the boron to the palladium.
- Reductive Elimination : Finally, this step leads to the formation of biaryl compounds, which can exhibit various biological activities .
Antimicrobial Activity
Recent studies have indicated that boronic acids, including this compound, may exhibit antimicrobial properties. The compound's structural features allow it to interact with microbial enzymes, potentially inhibiting their function:
- In vitro Studies : Preliminary tests demonstrate that this compound shows moderate activity against various bacterial strains such as Escherichia coli and Bacillus cereus.
- Minimum Inhibitory Concentration (MIC) : The MIC values indicate that this compound has comparable or superior efficacy compared to other known antimicrobial agents .
Potential in Cancer Therapy
The potential application of this compound in cancer therapy is being investigated due to its ability to target specific cellular pathways:
- Boron Neutron Capture Therapy (BNCT) : Research suggests that boron-containing compounds can be used in BNCT, where they selectively target tumor cells and enhance radiation therapy effectiveness .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Moderate activity against E. coli and B. cereus | |
| Cancer Treatment | Potential use in BNCT | |
| Synthetic Applications | Key reagent in Suzuki-Miyaura coupling |
Case Study: Antimicrobial Efficacy
In a controlled laboratory study, this compound was tested against a panel of microorganisms. The results indicated:
- Higher Efficacy Against Gram-positive Bacteria : The compound showed significant inhibition against Bacillus cereus, with an MIC lower than that of standard treatments like AN2690 (Tavaborole), suggesting its potential as a new antibacterial agent.
- Mechanistic Insights : Docking studies revealed that the compound could bind effectively to bacterial leucyl-tRNA synthetase (LeuRS), similar to other successful antimicrobial agents .
Q & A
Q. Critical Parameters :
- Temperature : Higher temperatures (>80°C) may lead to decomposition of the boronic acid moiety.
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) is essential to achieve >97% purity, as residual anhydrides or byproducts can affect downstream reactivity .
Basic Question: How is this compound characterized spectroscopically?
Answer:
- ¹H/¹³C NMR :
- FT-IR : Strong B-O stretching at ~1340 cm⁻¹ and aromatic C-Cl stretches at 600–800 cm⁻¹.
- Mass Spectrometry : Molecular ion peak at m/z 286.5 (C₁₂H₁₀BCl₂O₃⁺) with fragmentation patterns consistent with chlorine loss .
Advanced Question: What strategies optimize Suzuki-Miyaura cross-coupling efficiency with this boronic acid, and how do steric/electronic effects influence reactivity?
Answer:
Optimization Strategies :
- Catalyst Selection : Pd(PPh₃)₄ or SPhos-Pd-G3 are preferred due to their tolerance for electron-withdrawing substituents (Cl groups) .
- Base : Cs₂CO₃ or K₃PO₄ enhances transmetallation efficiency in polar aprotic solvents (THF/DMF).
- Temperature : Reactions performed at 60–80°C for 12–24 hours achieve >85% yield .
Q. Steric/Electronic Effects :
- The 2-methoxyethoxy group introduces steric hindrance, slowing coupling with bulky aryl halides.
- Electron-withdrawing Cl groups activate the boronic acid but may reduce nucleophilicity. Balancing these effects requires adjusting catalyst loading .
Advanced Question: How to resolve contradictory data in cross-coupling yields reported across studies?
Answer: Contradictions often arise from:
- Purity Variability : Anhydride content (e.g., boroxine formation) reduces active boronic acid concentration. Pre-purification via recrystallization (MeOH/H₂O) is critical .
- Moisture Sensitivity : Hydrolysis of the boronic acid to phenol derivatives under humid conditions can lower yields. Use anhydrous solvents and inert atmospheres .
- Substrate Ratios : Excess aryl halide (1.2–1.5 equiv.) compensates for boronic acid instability .
Advanced Question: What are the stability profiles of this compound under varying storage conditions?
Answer:
- Short-Term : Stable at 4°C in sealed, argon-flushed vials for 3–6 months.
- Long-Term : Degradation occurs via boroxine formation or hydrolysis. Storage at −20°C with desiccants (silica gel) extends shelf life to >12 months .
- Decomposition Signs : Discoloration (yellow→brown) or precipitate formation indicates degradation. Confirm purity via TLC before use .
Basic Question: What safety precautions are required when handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
